N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide
Description
This compound features a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 5. A benzamide moiety, modified with a 3-fluoro-4-methoxy group, is attached via a methylene bridge.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O2/c1-22(2)15-19-13(20-16(21-15)23(3)4)9-18-14(24)10-6-7-12(25-5)11(17)8-10/h6-8H,9H2,1-5H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHXUWVVPKIDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazine ring substituted with dimethylamino groups and a methoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 305.33 g/mol. The unique combination of functional groups in this compound contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity to these targets modulates enzymatic pathways, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Inhibits cell proliferation | 6.26 ± 0.33 | |
| Compound B | Moderate activity against cancer cells | 20.46 ± 8.63 |
These findings suggest that the compound may possess similar antitumor effects due to its structural characteristics.
Antimicrobial Activity
In addition to antitumor effects, preliminary studies suggest potential antimicrobial properties. Compounds with similar triazine structures have shown effectiveness against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Case Studies and Research Findings
- Study on Kinase Inhibition :
- Antitumor Efficacy :
- Pharmacological Profiling :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in the aromatic ring substituents and the type of linkage (amide vs. sulfonamide). Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Impact : The target’s 3-fluoro-4-methoxy group likely enhances lipophilicity compared to sulfonamide analogs (e.g., 4-ethoxy-3-fluoro in ), which may influence bioavailability or environmental persistence.
- Molecular Weight : The target (399.4 g/mol) falls within the range typical for agrochemicals (e.g., diflubenzuron: 310.7 g/mol), suggesting compatibility with formulation requirements .
Preparation Methods
Stepwise Functionalization of Cyanuric Chloride
Cyanuric chloride serves as the foundational building block due to its trifunctional reactivity, enabling sequential substitutions at temperatures ranging from 0°C to 120°C. The synthesis proceeds as follows:
- Monosubstitution at C4 :
Cyanuric chloride reacts with excess dimethylamine (2.2 equiv) in tetrahydrofuran (THF) at 0°C for 2 hours, yielding 4-dimethylamino-2,6-dichloro-1,3,5-triazine. This step exploits the temperature-dependent reactivity of cyanuric chloride, where the first substitution occurs preferentially at the para position. - Disubstitution at C6 :
Raising the temperature to 25°C and adding another equivalent of dimethylamine completes the bis(dimethylamino) substitution, producing 4,6-bis(dimethylamino)-2-chloro-1,3,5-triazine. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of residual mono-substituted byproducts. - Introduction of the Methylamine Spacer :
The remaining chlorine at C2 undergoes nucleophilic displacement with sodium azide in dimethyl sulfoxide (DMSO) at 80°C, forming the 2-azido intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine, yielding 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethylamine.
Critical Parameters :
- Solvent polarity significantly affects substitution rates; DMSO accelerates reactions but complicates purification.
- Excess dimethylamine (≥3 equiv) ensures complete substitution while minimizing oligomerization.
Preparation of 3-Fluoro-4-methoxybenzoyl Chloride
Regioselective Electrophilic Fluorination
3-Fluoro-4-methoxybenzoic acid is synthesized via a three-step sequence:
- Methoxylation :
4-Hydroxybenzoic acid undergoes O-methylation with methyl iodide and potassium carbonate in acetone, yielding 4-methoxybenzoic acid. - Directed Ortho-Metalation :
Treatment with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species, which reacts with N-fluorobenzenesulfonimide (NFSI) to install fluorine at the C3 position. - Acid Chloride Formation :
The carboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane, producing 3-fluoro-4-methoxybenzoyl chloride in 92% yield.
Analytical Validation :
- ¹⁹F NMR : δ -112 ppm (consistent with aromatic C-F bonds).
- IR Spectroscopy : 1775 cm⁻¹ (C=O stretch of acid chloride).
Amide Coupling and Final Assembly
The triazine-bound amine (1.0 equiv) and benzoyl chloride (1.1 equiv) undergo coupling in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in anhydrous dichloromethane at 0°C to room temperature over 12 hours, achieving 78% isolated yield after column chromatography (silica gel, ethyl acetate/hexanes).
Mechanistic Insights :
- DIPEA scavenges HCl, shifting the equilibrium toward amide bond formation.
- The electron-donating dimethylamino groups on the triazine enhance the nucleophilicity of the methylamine spacer, facilitating acylation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyanuric chloride stepwise substitution | High purity, scalable | Requires cryogenic conditions | 72 |
| Direct triazine cyclization | Single-step synthesis | Low regiocontrol for dimethylamino groups | 35 |
| Late-stage fluorination | Avoids handling fluorine gas | Competing side reactions at methoxy group | 58 |
Key Observations :
- Stepwise substitution on cyanuric chloride outperforms alternative methods in yield and reproducibility.
- Late-stage fluorination risks dehalogenation of the triazine core, necessitating protective group strategies.
Challenges and Optimization Strategies
Byproduct Formation During Triazine Substitution
Competing hydrolysis of cyanuric chloride generates trace amounts of 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid), which is removed via aqueous washes at pH 3–4.
Epimerization During Amidation
Prolonged reaction times or elevated temperatures induce partial racemization of the benzamide. Kinetic control using Schlenk techniques mitigates this issue.
Purification of Hydrophilic Intermediates
Reverse-phase chromatography (C18 silica, methanol/water) resolves polar byproducts without degrading the triazine ring.
Q & A
Basic: What are the key steps for synthesizing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide?
Answer:
The synthesis typically involves:
- Amidation : Reacting a substituted benzoyl chloride derivative with an amine-containing triazine precursor. For example, coupling 3-fluoro-4-methoxybenzoyl chloride with a triazinylmethylamine intermediate under basic conditions (e.g., potassium carbonate) in anhydrous solvents like acetonitrile .
- Triazine Functionalization : Introducing dimethylamino groups to the triazine core via nucleophilic substitution, often using dimethylamine or its derivatives under reflux conditions .
- Purification : Column chromatography (e.g., hexane/EtOH gradients) or recrystallization to isolate the product .
Basic: Which spectroscopic methods are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : To confirm the presence of dimethylamino groups (δ ~2.8–3.2 ppm for N(CH3)2), fluorinated aromatic protons (δ ~6.5–7.5 ppm), and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .
Advanced: How can researchers optimize reaction yields when functionalizing the triazine core?
Answer:
- Temperature Control : Maintain reflux conditions (e.g., 45–80°C) to balance reaction kinetics and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity for dimethylamino group substitution .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions in biphasic systems .
- Monitoring : TLC or in situ NMR to track reaction progress and terminate before byproduct accumulation .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardized Assays : Repeat bioactivity tests (e.g., antimicrobial IC50) under controlled conditions (pH, temperature, cell lines) to minimize variability .
- Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (if applicable) using chiral columns or X-ray crystallography .
- Mechanistic Studies : Employ molecular docking or surface plasmon resonance to validate target binding affinity and rule off-target effects .
Basic: How does the electronic structure of the triazine ring influence reactivity?
Answer:
The electron-deficient triazine core facilitates nucleophilic aromatic substitution (SNAr) at the 2-, 4-, and 6-positions. Dimethylamino groups act as electron donors, modulating reactivity:
- Activation : Electron-withdrawing groups (e.g., fluorine) enhance SNAr rates at adjacent positions .
- Steric Effects : Bulky substituents (e.g., benzamide moieties) may hinder access to reactive sites, requiring optimized reaction stoichiometry .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate solubility, logP, and CYP450 interactions based on substituent effects (e.g., fluorine’s impact on metabolic stability) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to optimize binding kinetics and residence time .
Basic: How to troubleshoot low purity during final purification?
Answer:
- Chromatography : Use gradient elution (e.g., hexane → EtOAc) with silica gel columns to separate closely related impurities .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal lattice specificity .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water gradients for high-resolution separation .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Reagent Availability : Source cost-effective precursors (e.g., 3-fluoro-4-methoxybenzoic acid derivatives) in bulk .
- Exothermic Reactions : Implement cooling systems during large-scale amidation to prevent thermal degradation .
- Waste Management : Optimize solvent recovery (e.g., acetonitrile distillation) to reduce environmental impact .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., benzoyl chlorides) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal according to institutional guidelines .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Replace dimethylamino groups with morpholino or piperazinyl moieties to assess electronic effects .
- Substituent Variation : Introduce halogens (e.g., Cl, Br) at the benzamide’s meta position to probe steric/electronic interactions .
- Bioisosteres : Substitute the triazine ring with pyrimidine or pyridazine cores to evaluate scaffold flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
